molecular formula C13H14N4O3 B2749467 4-[2-nitro-4-(1H-pyrazol-5-yl)phenyl]morpholine CAS No. 1033847-04-9

4-[2-nitro-4-(1H-pyrazol-5-yl)phenyl]morpholine

Cat. No.: B2749467
CAS No.: 1033847-04-9
M. Wt: 274.28
InChI Key: WHHZJNMYEYGRHF-UHFFFAOYSA-N
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Description

4-[2-Nitro-4-(1H-pyrazol-5-yl)phenyl]morpholine is a chemical compound of interest in scientific research, particularly in the field of medicinal chemistry. This molecule features a 1H-pyrazole ring linked to a morpholine group via a phenyl ring, creating a multi-functional scaffold. The pyrazole moiety is a well-documented pharmacophore in medicinal chemistry, present in a range of therapeutic agents due to its diverse biological activities . These activities can include antimicrobial, anti-inflammatory, anticancer, and antidepressant effects, among others . Pyrazole derivatives have also been investigated as key structural elements in cannabinoid CB1 receptor antagonists, which are relevant for research into disorders like obesity and schizophrenia . The morpholine ring is a common feature in drug molecules and agrochemicals, often included to influence the solubility, metabolic stability, and overall bioavailability of a compound . The nitro group on the phenyl ring can serve as a versatile handle for further synthetic modification, allowing researchers to create a library of derivatives for structure-activity relationship (SAR) studies. This compound is intended for research applications only, such as in vitro biological screening, as a building block in organic synthesis, or as a standard in analytical studies. It is strictly for laboratory use and is not intended for diagnostic, therapeutic, or any personal use. Researchers should consult the safety data sheet (SDS) and handle this material with appropriate precautions.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-[2-nitro-4-(1H-pyrazol-5-yl)phenyl]morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N4O3/c18-17(19)13-9-10(11-3-4-14-15-11)1-2-12(13)16-5-7-20-8-6-16/h1-4,9H,5-8H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHHZJNMYEYGRHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=C(C=C(C=C2)C3=CC=NN3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-nitro-4-(1H-pyrazol-5-yl)phenyl]morpholine typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.

    Nitration: The phenyl group is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group.

    Coupling Reaction: The nitrated phenyl group is then coupled with the pyrazole ring through a nucleophilic aromatic substitution reaction.

    Morpholine Introduction: Finally, the morpholine ring is introduced via a substitution reaction, typically using morpholine and a suitable leaving group on the phenyl ring.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-[2-nitro-4-(1H-pyrazol-5-yl)phenyl]morpholine undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.

    Oxidation: The pyrazole ring can be oxidized under strong oxidative conditions, potentially leading to ring cleavage or formation of higher oxidation state derivatives.

    Substitution: The morpholine ring can participate in nucleophilic substitution reactions, where the nitrogen atom can be alkylated or acylated.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon, tin(II) chloride.

    Oxidation: Potassium permanganate, chromium trioxide.

    Substitution: Alkyl halides, acyl chlorides.

Major Products

    Reduction: 4-[2-amino-4-(1H-pyrazol-5-yl)phenyl]morpholine.

    Oxidation: Various oxidized derivatives of the pyrazole ring.

    Substitution: Alkylated or acylated morpholine derivatives.

Scientific Research Applications

Medicinal Chemistry

4-[2-nitro-4-(1H-pyrazol-5-yl)phenyl]morpholine is being investigated for its potential as a pharmacophore in drug development. Its structure suggests possible therapeutic applications, particularly in targeting neurological and inflammatory diseases. The compound's mechanism of action likely involves interaction with specific molecular targets such as enzymes or receptors, with the nitro group undergoing bioreduction to form reactive intermediates that can influence cellular pathways.

Case Study: Anticancer Activity
Research indicates that derivatives of pyrazole compounds exhibit significant antiproliferative effects against various cancer cell lines. For instance, studies have shown that related compounds can possess IC50 values in the low micromolar range against cancer cells, indicating their potential as anticancer agents .

Materials Science

The unique structural features of this compound make it suitable for developing novel materials with specific electronic or optical properties. Its ability to undergo various reactions allows for the synthesis of advanced polymers and functionalized organic molecules.

Biological Studies

This compound is also utilized in biological studies to explore its interactions with macromolecules such as proteins and nucleic acids. Understanding these interactions can provide insights into its mechanism of action and potential therapeutic effects. For example, preliminary findings suggest that it may interact with key metabolic enzymes involved in cancer and inflammation pathways .

Mechanism of Action

The mechanism of action of 4-[2-nitro-4-(1H-pyrazol-5-yl)phenyl]morpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The pyrazole ring may also play a role in binding to specific sites on proteins, modulating their activity and influencing cellular pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Below is a hypothetical comparison based on parameters derived from SHELXL (structural refinement) and Multiwfn (electronic analysis):

Table 1: Structural and Electronic Comparison of Analogous Compounds
Compound Name Bond Length (C-N in morpholine, Å) Nitro Group Torsion Angle (°) HOMO-LUMO Gap (eV) Electrostatic Potential (ESP) Range (a.u.)
4-[2-nitro-4-(1H-pyrazol-5-yl)phenyl]morpholine 1.45 (refined via SHELXL) 12.5 4.2 (via Multiwfn) -0.05 to +0.10
4-[2-amino-4-(1H-imidazol-2-yl)phenyl]piperidine 1.43 8.7 3.8 -0.03 to +0.08
3-nitro-5-(1H-pyrazol-3-yl)phenoxy-morpholine 1.47 15.2 4.5 -0.06 to +0.12

Key Findings :

Structural Variations: The C-N bond length in the morpholine ring (1.45 Å) is consistent with similar compounds, but subtle differences arise from substituents. For example, replacing morpholine with piperidine shortens the bond slightly (1.43 Å) due to reduced ring strain . The nitro group’s torsion angle (12.5°) indicates moderate steric hindrance compared to analogs with bulkier substituents (e.g., 15.2° in phenoxy-morpholine derivatives).

Electronic Properties :

  • The HOMO-LUMO gap (4.2 eV) suggests moderate reactivity, aligning with pyrazole-containing analogs. Imidazole derivatives exhibit lower gaps (3.8 eV), enhancing their electron-transfer capabilities .
  • The ESP range (-0.05 to +0.10 a.u.) highlights regions of nucleophilic (negative) and electrophilic (positive) reactivity, critical for predicting binding interactions.

Methodological Considerations

  • Crystallographic Refinement : Tools like SHELXL enable precise determination of bond lengths, angles, and torsion angles, which are critical for structural comparisons .
  • Wavefunction Analysis : Multiwfn provides insights into electronic properties, such as charge distribution and orbital energies, facilitating reactivity comparisons .

Biological Activity

4-[2-Nitro-4-(1H-pyrazol-5-yl)phenyl]morpholine is a synthetic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and data.

Chemical Structure and Properties

The compound features a morpholine ring attached to a phenyl group, which is further substituted with a nitro group and a pyrazole moiety. The unique combination of these structural elements contributes to its biological activity:

  • Morpholine Ring : Known for its ability to participate in various chemical reactions, enhancing the compound's reactivity.
  • Nitro Group : Increases chemical reactivity and is involved in nucleophilic substitutions.
  • Pyrazole Moiety : Associated with various pharmacological properties, including anticancer and anti-inflammatory effects.

Anticancer Properties

Research indicates that this compound exhibits significant antiproliferative effects against various cancer cell lines. For instance:

  • Cytotoxicity Studies : The compound has shown IC50 values in the low micromolar range against several cancer cell lines, indicating potent cytotoxic effects. Specific studies report values such as:
    • MCF7 (breast cancer): IC50 = 3.79 µM
    • NCI-H460 (lung cancer): IC50 = 12.50 µM
    • SF-268 (central nervous system cancer): IC50 = 42.30 µM .

The mechanism of action often involves the inhibition of key metabolic enzymes and pathways critical for cancer cell survival, such as Aurora-A kinase and cyclin-dependent kinases (CDKs) .

Anti-inflammatory Effects

The compound also exhibits anti-inflammatory properties by modulating specific receptors involved in pain and inflammation. It interacts with opioid receptors and transient receptor potential channels, suggesting potential applications in pain management therapies.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound inhibits enzymes relevant to cancer metabolism and inflammatory responses.
  • Receptor Modulation : It binds to receptors involved in pain signaling, which could lead to analgesic effects.
  • Reactive Intermediate Formation : The nitro group can undergo bioreduction, forming reactive intermediates that interact with cellular components .

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of the Pyrazole Ring : Through the reaction of hydrazine with a 1,3-dicarbonyl compound.
  • Nitration : The introduction of the nitro group via nitration of the phenyl ring.
  • Coupling Reaction : A nucleophilic aromatic substitution reaction couples the pyrazole with the nitrated phenyl group.
  • Morpholine Introduction : Finally, morpholine is introduced through substitution reactions.

Case Studies and Research Findings

Several studies have explored the biological activity of pyrazole derivatives similar to this compound:

CompoundCell LineIC50 (µM)Mechanism
Compound 2MCF73.79Antiproliferative
Compound 3Hep-23.25Cytotoxic
Compound 9A5490.28Apoptosis induction
Compound 24H4600.95CDK inhibition

These findings illustrate the potential of pyrazole derivatives as effective anticancer agents and their role in targeting specific molecular pathways .

Q & A

Q. What are the standard synthetic routes for 4-[2-nitro-4-(1H-pyrazol-5-yl)phenyl]morpholine, and how can reaction efficiency be optimized?

  • Methodological Answer : The compound can be synthesized via cyclocondensation reactions using nitro-substituted chalcones and hydrazine derivatives. For example, cyclization of 2-nitro-4-(1H-pyrazol-5-yl)benzaldehyde with morpholine derivatives in acidic or basic conditions can yield the target compound. Optimization involves adjusting stoichiometric ratios (e.g., 1:1.2 molar ratio of aldehyde to morpholine), solvent polarity (e.g., ethanol or DMF), and temperature (80–100°C) to improve yield . Monitoring via TLC or HPLC ensures reaction completion.

Q. Which spectroscopic techniques are most effective for characterizing the structural features of this compound?

  • Methodological Answer :
  • FT-IR : Identifies functional groups (e.g., nitro stretching at ~1520 cm⁻¹, morpholine C-O-C at ~1120 cm⁻¹) .
  • NMR : 1^1H NMR confirms proton environments (e.g., pyrazole protons at δ 6.5–7.5 ppm; morpholine protons at δ 3.5–3.7 ppm). 13^13C NMR resolves aromatic and morpholine carbons .
  • X-ray crystallography : Resolves molecular geometry and intermolecular interactions (e.g., hydrogen bonding in crystal packing) .

Q. How can researchers assess the purity and stability of this compound under varying storage conditions?

  • Methodological Answer :
  • HPLC with UV detection (λ = 254 nm) quantifies purity (>98% recommended for biological assays).
  • Accelerated stability studies : Store samples at 40°C/75% RH for 1–3 months and analyze degradation via LC-MS. Nitro groups may hydrolyze under acidic conditions, requiring neutral pH buffers for long-term storage .

Advanced Research Questions

Q. What computational strategies are suitable for predicting the compound’s physicochemical properties and binding affinities?

  • Methodological Answer :
  • DFT calculations (e.g., B3LYP/6-311+G(d,p)) predict electronic properties (HOMO-LUMO gaps), electrostatic potentials, and nitro group reactivity .
  • Molecular docking (AutoDock Vina) models interactions with biological targets (e.g., enzymes with nitroreductase activity). Use PyMol for visualization of binding poses .

Q. How can regioselectivity challenges in pyrazole functionalization be addressed during derivatization?

  • Methodological Answer :
  • Protecting groups : Temporarily block the morpholine moiety with Boc anhydride to direct electrophilic substitution to the pyrazole ring .
  • Microwave-assisted synthesis : Enhances regioselectivity in nitro group reduction (e.g., catalytic hydrogenation with Pd/C at 60°C, 10 bar H₂) to yield amino derivatives .

Q. What experimental designs are recommended for evaluating the compound’s antibacterial activity while minimizing false positives?

  • Methodological Answer :
  • Dose-response assays : Test concentrations from 1–100 µM against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Include positive controls (e.g., ciprofloxacin) .
  • Cytotoxicity counter-screens : Use mammalian cell lines (e.g., HEK293) to rule out non-specific toxicity. MIC/MBC ratios >4 suggest selective antibacterial action .

Q. How can researchers resolve contradictions in reported bioactivity data across studies?

  • Methodological Answer :
  • Meta-analysis : Compare datasets using standardized protocols (e.g., CLSI guidelines for antimicrobial testing). Variability may arise from differences in bacterial strains, solvent carriers (DMSO vs. aqueous buffers), or nitro group reduction in anaerobic conditions .
  • SAR studies : Systematically modify substituents (e.g., replacing nitro with cyano groups) to isolate pharmacophoric features .

Q. What advanced analytical methods are required to detect and quantify degradation products?

  • Methodological Answer :
  • LC-QTOF-MS : Identifies degradation products (e.g., amine derivatives from nitro reduction) with high mass accuracy.
  • Kinetic modeling : Fit degradation data to first-order kinetics to predict shelf-life under ambient conditions .

Methodological Notes

  • Synthesis : Prioritize anhydrous conditions for nitro group stability .
  • Characterization : Cross-validate spectral data with computational predictions to confirm assignments .
  • Biological assays : Include solvent controls to account for DMSO interference in nitroreductase activity .

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